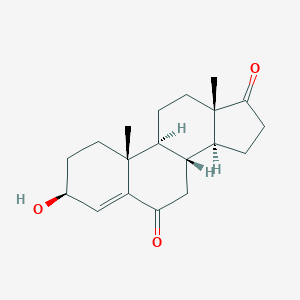

3-Hydroxyandrost-4-ene-6,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxyandrost-4-ene-6,17-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H26O3 and its molecular weight is 302.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - 17-Ketosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Aromatase Inhibition

3-Hydroxyandrost-4-ene-6,17-dione serves as a precursor in the synthesis of aromatase inhibitors, which are crucial in the treatment of hormone-sensitive cancers such as breast cancer. Exemestane, a well-known aromatase inhibitor derived from this compound, has shown efficacy in postmenopausal women with metastatic breast cancer resistant to other therapies. Clinical trials indicate that exemestane can significantly reduce estrogen levels, thereby inhibiting tumor growth .

2. Metabolic Studies

Research has demonstrated that this compound and its metabolites play a role in metabolic pathways related to steroid hormones. Studies involving urinary metabolism have revealed that this compound is primarily excreted unchanged or as reduced metabolites, indicating its metabolic stability and potential for therapeutic use .

3. Endocrine Research

In studies focused on the endocrine system, this compound has been identified as a significant player in the regulation of androgen levels. Its metabolites have been linked to various physiological effects, including changes in testosterone and dihydrotestosterone levels which are critical for male reproductive health .

Biochemical Applications

1. Synthesis of Steroidal Compounds

The compound is utilized in organic synthesis as a starting material for producing various steroid derivatives. Its structural modifications lead to the development of new compounds with potential therapeutic applications. For instance, modifications at the C6 position have been explored to enhance biological activity and selectivity of derivatives .

2. Analytical Chemistry

In analytical chemistry, this compound is often used as a standard in gas chromatography-mass spectrometry (GC-MS) studies to identify and quantify steroid hormones in biological samples. Its clear metabolic pathways allow researchers to trace hormonal changes and assess the impact of different treatments on hormone levels .

Sports Science Applications

1. Performance Enhancement

Due to its properties as an aromatase inhibitor, this compound has been investigated for its potential use in sports for performance enhancement. Although it is prohibited by the World Anti-Doping Agency (WADA), its ability to modulate testosterone levels has made it a subject of interest among athletes seeking competitive advantages through hormonal manipulation .

2. Detection in Anti-Doping Tests

Research into the metabolism of this compound has led to improved detection methods for doping control in sports. Understanding its metabolic pathways aids in developing sensitive assays that can identify its presence and metabolites in athletes' urine samples .

Case Studies

Propiedades

Número CAS |

18386-45-3 |

|---|---|

Fórmula molecular |

C19H26O3 |

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,11-14,20H,3-8,10H2,1-2H3/t11-,12-,13-,14-,18+,19-/m0/s1 |

Clave InChI |

ARAPFCZLRWLJAA-LZBOESDWSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C[C@H](CC[C@]34C)O |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O |

Sinónimos |

3-hydroxyandrost-4-ene-6,17-dione 3-OH-androstene-6,17-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.